chemical properties of 4-Bromo-2,3-dimethyl-6-nitroaniline
chemical properties of 4-Bromo-2,3-dimethyl-6-nitroaniline
An In-Depth Technical Guide to the Chemical Properties of 4-Bromo-2,3-dimethyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,3-dimethyl-6-nitroaniline is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-donating methyl groups, an electron-withdrawing nitro group, and a bromine atom, imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its spectroscopic characteristics. While experimental data for this specific molecule is limited in public literature, this guide synthesizes information from closely related analogs to provide a robust predictive framework for its behavior and characterization.
Molecular Structure and Physicochemical Properties
4-Bromo-2,3-dimethyl-6-nitroaniline possesses a benzene ring substituted with five different functional groups. The spatial arrangement and electronic nature of these substituents dictate its chemical behavior.
Table 1: Physicochemical Properties of 4-Bromo-2,3-dimethyl-6-nitroaniline and Related Analogs
| Property | 4-Bromo-2,3-dimethyl-6-nitroaniline | 4-Bromo-2-methyl-6-nitroaniline | 4-Bromo-2-nitroaniline |
| CAS Number | 108485-13-8[1][2] | 77811-44-0[3][4] | 875-51-4[5][6][7] |
| Molecular Formula | C₈H₉BrN₂O₂[4] | C₇H₇BrN₂O₂[4] | C₆H₅BrN₂O₂[6][8] |
| Molecular Weight | 245.08 g/mol | 231.05 g/mol [4] | 217.02 g/mol [6][8] |
| Appearance | Orange solid[9] | Orange solid[10] | Orange solid[7] |
| Melting Point | 152 °C[9] | Not available | 110-113 °C[6] |
| Boiling Point | Not available | Not available | 308.7±22.0 °C (Predicted)[6][7] |
| Solubility | Expected to be soluble in common organic solvents like Chloroform, DMSO, and Methanol.[7] | Not available | Soluble in Chloroform, DMSO, Methanol.[7] |
The introduction of the additional methyl group in 4-Bromo-2,3-dimethyl-6-nitroaniline compared to its 2-methyl analog likely contributes to the higher melting point due to increased molecular weight and potentially more ordered crystal packing.
Synthesis of 4-Bromo-2,3-dimethyl-6-nitroaniline
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2,3-dimethylaniline: bromination followed by nitration. The amino group is a strong activating group and is ortho-, para-directing. To achieve the desired regioselectivity, protection of the amino group as an acetamide is a common strategy to moderate its activating effect and to introduce steric hindrance that can influence the position of subsequent electrophilic substitution.[12]
Caption: Proposed synthesis of 4-Bromo-2,3-dimethyl-6-nitroaniline.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of similar compounds.[14]
Step 1: Acetylation of 2,3-Dimethylaniline
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylaniline (0.1 mol) in glacial acetic acid (50 mL).
-
Slowly add acetic anhydride (0.12 mol) to the solution.
-
Heat the reaction mixture to reflux for 1 hour.
-
Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield N-(2,3-dimethylphenyl)acetamide.
Step 2: Bromination of N-(2,3-Dimethylphenyl)acetamide
-
Dissolve the N-(2,3-dimethylphenyl)acetamide (0.08 mol) in glacial acetic acid (100 mL) in a 250 mL three-necked flask fitted with a dropping funnel, a mechanical stirrer, and a thermometer.
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add a solution of bromine (0.08 mol) in glacial acetic acid (20 mL) from the dropping funnel while maintaining the temperature below 20 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 300 mL of cold water.
-
Collect the precipitate by filtration, wash with a dilute solution of sodium bisulfite to remove excess bromine, then with water, and dry to obtain N-(4-bromo-2,3-dimethylphenyl)acetamide.
Step 3: Nitration and Hydrolysis
-
To a 250 mL flask, add concentrated sulfuric acid (50 mL) and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add the N-(4-bromo-2,3-dimethylphenyl)acetamide (0.05 mol) in small portions with stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.06 mol) to concentrated sulfuric acid (20 mL) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetamide solution, maintaining the temperature between 0 and 5 °C.
-
After the addition, stir the mixture at this temperature for 1 hour and then let it stand at room temperature for another 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (300 g).
-
The resulting solid is the nitrated acetanilide. To hydrolyze it, add water (100 mL) and concentrated hydrochloric acid (50 mL) and heat the mixture to reflux for 3 hours.[14][15]
-
Cool the solution and neutralize it with a concentrated ammonium hydroxide solution to precipitate the product.
-
Filter the orange solid, wash it thoroughly with water, and recrystallize from ethanol to obtain pure 4-Bromo-2,3-dimethyl-6-nitroaniline.
Spectroscopic Characterization
While specific spectra for 4-Bromo-2,3-dimethyl-6-nitroaniline are not widely published, its spectroscopic properties can be reliably predicted based on the analysis of structurally related aromatic amines and nitro compounds.[16][17][18][19]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the methyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts for 4-Bromo-2,3-dimethyl-6-nitroaniline
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| Aromatic-H | ~7.5-8.0 | Singlet | The single aromatic proton is deshielded by the adjacent nitro group and the bromine atom. |
| NH₂ | ~5.0-6.0 | Broad Singlet | The amine protons are typically broad and their chemical shift is concentration-dependent. The signal may disappear upon D₂O exchange.[16] |
| Methyl-H (C2) | ~2.3-2.5 | Singlet | The methyl group at the C2 position is adjacent to the amino group. |
| Methyl-H (C3) | ~2.2-2.4 | Singlet | The methyl group at the C3 position is adjacent to the other methyl group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-2,3-dimethyl-6-nitroaniline
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C-NH₂ | ~140-145 | The carbon attached to the electron-donating amino group. |
| C-NO₂ | ~145-150 | The carbon attached to the electron-withdrawing nitro group. |
| C-Br | ~110-115 | The carbon attached to the bromine atom. |
| Aromatic C-H | ~120-130 | The aromatic carbon bearing a hydrogen atom. |
| C-CH₃ (C2) | ~130-135 | The carbon attached to the methyl group at the C2 position. |
| C-CH₃ (C3) | ~125-130 | The carbon attached to the methyl group at the C3 position. |
| Methyl Carbons | ~15-20 | The carbons of the two methyl groups. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H, C-H, N-O, and C-Br bonds.
Table 4: Predicted IR Absorption Frequencies for 4-Bromo-2,3-dimethyl-6-nitroaniline
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300-3500[16][19] | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |
| Aliphatic C-H Stretch (methyl) | 2850-2960 | Medium |
| N-O Stretch (asymmetric) | 1500-1550 | Strong |
| N-O Stretch (symmetric) | 1300-1350 | Strong |
| C-N Stretch | 1200-1350[16] | Medium |
| C-Br Stretch | 500-600 | Medium to Strong |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in approximately 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. The predicted molecular weight is 245.08 g/mol for the C₈H₉⁷⁹BrN₂O₂ isotopologue.
Reactivity and Potential Applications
The reactivity of 4-Bromo-2,3-dimethyl-6-nitroaniline is governed by its functional groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents such as Sn/HCl, H₂/Pd-C, or sodium dithionite.[13] This transformation yields a substituted benzene-1,2-diamine derivative, a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles.
-
Reactions of the Amino Group: The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. It can also be acylated or alkylated.
-
Nucleophilic Aromatic Substitution: The bromine atom can potentially be displaced by strong nucleophiles, although the presence of two electron-donating methyl groups may make this less favorable compared to analogs with more electron-withdrawing groups.
Caption: Key reactions of 4-Bromo-2,3-dimethyl-6-nitroaniline.
The structural motifs present in this molecule are found in compounds with biological activity. For instance, substituted nitroanilines are key intermediates in the synthesis of various pharmaceuticals.[20][21] The closely related 4-bromo-2-methyl-6-nitroaniline is used in the development of CK2 inhibitors for treating metabolic syndrome and in creating novel telmisartan-glitazone hybrid analogs.[10] It is therefore plausible that 4-Bromo-2,3-dimethyl-6-nitroaniline could serve as a valuable building block in the discovery of new therapeutic agents.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 4-Bromo-2,3-dimethyl-6-nitroaniline. However, based on the data for structurally similar compounds like 4-bromo-2-nitroaniline and p-nitroaniline, it should be handled with care.[1][5][22][23][24]
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1][5][22][24]
-
May cause damage to organs through prolonged or repeated exposure.[22][23]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Store in a cool, dry, and dark place, under an inert atmosphere.[9]
Conclusion
4-Bromo-2,3-dimethyl-6-nitroaniline is a fascinating molecule with a rich potential for applications in organic synthesis and drug discovery. While specific experimental data is sparse, this guide provides a comprehensive overview of its predicted properties, a robust synthetic strategy, and expected analytical characterization based on sound chemical principles and data from closely related compounds. As research into novel therapeutics and materials continues, this compound and its derivatives are poised to be valuable tools for the discerning synthetic chemist.
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